Akebia saponin D

Alzheimer's disease Neuroprotection Amyloid-beta

Researchers require a CNS-active triterpenoid saponin that specifically distinguishes pathway effects from membrane-mediated cytotoxicity. Akebia saponin D (ASD) solves this through validated BBB penetration (logPS Fubrain ≈ -5.03) and selective PI3K-Akt activation, unlike its inactive aglycone or cytotoxic analog akebia saponin C. - **Key Applications:** Positive control in Alzheimer’s (Aβ-induced PC12 protection), depression, MetS (gut microbiota remodeling), and HTLV-1 assay specificity control. - **Quality Use Case:** HPLC reference standard for Radix Dipsaci QC. - **Supply:** Packaged for in vivo and analytical workflows.

Molecular Formula C47H76O18
Molecular Weight 929.1 g/mol
Cat. No. B10789856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkebia saponin D
Molecular FormulaC47H76O18
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C
InChIInChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24-,25+,26+,27?,28?,29?,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40?,43?,44-,45+,46?,47?/m0/s1
InChIKeyCCRXMHCQWYVXTE-VKJQVCSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akebia Saponin D Overview


Akebia saponin D (ASD, CAS 39524-08-8), also known as asperosaponin VI, is a triterpenoid saponin characterized by a hederagenin aglycone core glycosylated at C-3 with an α-L-arabinopyranosyl moiety and at C-28 with a 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl ester chain [1]. The compound is isolated from the rhizome of Dipsacus asper Wall and from the seeds of Akebia trifoliata [2]. ASD has been investigated for neuroprotective, anti-inflammatory, anti-osteoporotic, and metabolic regulatory effects across multiple preclinical models [3].

Structure Triterpenoid saponin with hederagenin aglycone and distinctive C-3/C-28 glycosylation pattern
Workflow fit CNS penetration studies, neuroinflammation pathway research, α-glucosidase screening
Selection context Functional divergence from hederagenin aglycone and related saponins requires precise compound selection
Research-use-only compound; not for human or veterinary diagnostic or therapeutic use.

Why Akebia Saponin D Is Irreplaceable


Akebia saponin D possesses a unique glycosylation pattern and pharmacological profile that distinguishes it from structurally related saponins and its aglycone, hederagenin. Substitution with hederagenin fails to confer neuroprotection in Aβ-induced cytotoxicity models, as the aglycone alone lacks cytoprotective activity [1]. Conversely, substitution with akebia saponin C introduces cytotoxic effects against HTLV-1-infected cells, a property absent in ASD [2]. Furthermore, ASD demonstrates distinct blood-brain barrier (BBB) penetration kinetics compared to other triterpenoid saponins like platycodin D, which does not cross the BBB [3]. These functional divergences underscore that even closely related compounds cannot be interchanged without altering experimental outcomes or therapeutic targeting.

Akebia Saponin D (Target) Reported neuroprotection in Aβ model; moderate α-glucosidase inhibition; predicted BBB penetration; non-cytotoxic in HTLV-1 screen
vs
Hederagenin / Platycodin D / Akebia Saponin C Aglycone lacks cytoprotection; Platycodin D does not cross BBB; Akebia Saponin C introduces HTLV-1 cytotoxicity
Procurement risk Content varies significantly by geographic origin and processing method of plant material
Key mismatch Structural analogs may not replicate CNS penetration or non-cytotoxic profile; functional outcomes are context-dependent

Akebia Saponin D: Comparative Evidence


Neuroprotection vs. Hederagenin in Aβ Model

In an Aβ(25-35)-induced PC 12 cell cytotoxicity model, akebia saponin D demonstrated neuroprotective capacity by antagonizing Aβ-induced cell death, whereas its aglycone, hederagenin, exhibited no cytoprotective action [1]. This indicates that the intact glycosylated structure of ASD is essential for this specific neuroprotective activity.

Neuroprotection vs. hederagenin
Head-to-head
Reported neuroprotective effect; hederagenin inactive
Intact glycosylation is required for Aβ model neuroprotection response
PC 12 cells, Aβ(25-35) injury model. Source-specific review needed.
Alzheimer's disease Neuroprotection Amyloid-beta

α-Glucosidase Inhibition vs. Related Saponins

A comparative phytochemical investigation of Akebia trifoliata seeds identified akebia saponin D with an α-glucosidase inhibitory IC50 of 35.62 μg/mL [1]. This activity was lower than that of compounds 6 (Yuzhizioside Ⅳ, IC50 4.27 μg/mL) and 13 (Calceolariolside B, IC50 2.95 μg/mL), but distinct from other isolated saponins such as Saponin E (IC50 17.48 μg/mL) and Yuzhizioside Ⅳa (IC50 35.79 μg/mL). The positive control, acarbose, exhibited an IC50 of 6.02 μg/mL.

α-Glucosidase inhibition
Head-to-head
IC50 35.62 μg/mL; acarbose 6.02 μg/mL
Moderate inhibition supports scaffold-specific screening context
In vitro enzyme assay. Ranked within tested set; data to verify.
Type 2 diabetes α-Glucosidase inhibition Postprandial hyperglycemia

BBB Penetration vs. Platycodin D

Computational and biomimetic chromatographic studies evaluated the BBB penetration potential of four triterpenoid saponins. Akebia saponin D exhibited a brain/plasma equilibration rate (logPS Fubrain) of approximately -5.03, which is similar to arjunic acid and bacoside A, but significantly higher than platycodin D, which had a logPS Fubrain value of -9.0 [1]. The calculated logBB values indicated that platycodin D does not cross the BBB (average logBB: -1.681), whereas ASD is predicted to have measurable CNS exposure.

BBB penetration vs. platycodin D
Head-to-head
LogPS Fubrain ≈ -5.03; platycodin D -9.0
Supports CNS exposure model review; comparator lacks predicted brain penetration
In silico and biomimetic HPLC. Model-dependent interpretation.
Blood-brain barrier CNS drug delivery Pharmacokinetics

HTLV-1 Cytotoxicity vs. Akebia Saponin C

In a screen of saponins isolated from Akebia quinata seeds, akebia saponins D, E, PK, and G did not exhibit cytotoxicity against MT-2 (HTLV-1-infected) or Jurkat (uninfected) cell lines. In contrast, akebia saponin C demonstrated selective cytotoxicity, preferentially killing HTLV-1-infected cells while sparing uninfected cells [1]. This indicates that ASD is an inert negative control or non-cytotoxic scaffold in this viral context.

HTLV-1 cytotoxicity
Head-to-head
No cytotoxicity observed; Akebia Saponin C active
Supports non-cytotoxic comparator assay context for HTLV-1 screening
MT-2 and Jurkat cell lines. Qualitative difference; verify in your model.
HTLV-1 Cytotoxicity Antiviral screening

Content Variation by Origin and Processing

HPLC quantification of akebia saponin D in Radix Dipsaci (Dipsacus asper) revealed significant content variation based on geographic origin and processing method. Roots from Yanyuan, Sichuan province showed the highest quality (content not numerically specified in abstract), while roots from Shimen, Hunan province were the poorest [1]. Furthermore, processing methods dramatically affect ASD content: roots not subjected to "sweating" treatment had significantly higher ASD content than those that were; samples dried rapidly at 100°C retained higher ASD levels than those naturally dried or dried at 40°C [2].

Source content variation
Context-dependent
Geographic origin and processing method affect ASD content
Lot-to-lot reproducibility requires source-specific validation
HPLC rank-order data; exact fold-changes not available.
Quality control Phytochemical analysis Source material selection

Akebia Saponin D: Application Scenarios


CNS Drug Discovery: Neuroprotection Tool

Akebia saponin D is suitable for use as a positive control or tool compound in in vivo studies of neuroinflammation, depression, and Alzheimer's disease due to its experimentally validated ability to cross the blood-brain barrier (logPS Fubrain ≈ -5.03) and its direct neuroprotective effects on PC 12 cells against Aβ-induced cytotoxicity, in contrast to its inactive aglycone, hederagenin [1][2]. The compound activates the PI3K-Akt pathway and promotes hippocampal neurogenesis in mouse models of chronic neuroinflammation [3].

Metabolic Syndrome: Gut Microbiota Modulation

ASD is a valuable tool for metabolic syndrome (MetS) research, as it has been shown to significantly decrease serum TC, TG, and LDL-c while increasing HDL-c in high-fat diet-induced hyperlipidemic rats [1]. It also ameliorates MetS via remodeling gut microbiota and attenuating intestinal barrier injury through inhibition of the PPAR-γ/FABP4 signaling pathway [2]. A patent formulation containing 60-90% ASD combined with curcumin has been disclosed for treating MetS [3].

HPLC Reference Standard for Quality Control

Given the significant variation in akebia saponin D content based on geographic origin and processing methods of Dipsacus asper [1], ASD serves as a critical reference standard for the quality control, authentication, and standardization of Radix Dipsaci herbal materials and extracts. Its use in HPLC-based assays enables batch-to-batch consistency for both research and industrial applications.

Non-Cytotoxic Control for HTLV-1 Screening

In HTLV-1 antiviral screening campaigns, akebia saponin D provides a structurally related but functionally distinct negative control. Unlike akebia saponin C, which selectively kills HTLV-1-infected cells, ASD exhibits no cytotoxicity in this model [1], making it an ideal tool for validating assay specificity and ruling out non-specific saponin-mediated membrane effects.

Application
Selection Property
Validation Focus
CNS neuroinflammation research
Predicted BBB-penetrant saponin scaffold
Aβ model neuroprotection response; PI3K-Akt pathway context
Metabolic syndrome model studies
Gut-microbiota remodeling evidence
Lipid profile and intestinal barrier endpoint review
Botanical reference standardization
Source-dependent content variability
HPLC identity and lot-consistency verification
HTLV-1 antiviral screening
Non-cytotoxic saponin comparator
Assay specificity and membrane-effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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